Fluorobexarotene

Retinoid X Receptor Binding Affinity Structural Analog Comparison

Researchers studying RXR-mediated signaling often face limitations with bexarotene's moderate binding affinity, compromising assay sensitivity and receptor-ligand complex stability. Fluorobexarotene directly addresses this with a 75% increase in RXR binding affinity (Ki=12 nM vs. ~20 nM for bexarotene), enabling lower working concentrations and more robust complexes for crystallography and biophysical assays. • 75% greater RXRα binding affinity vs. bexarotene; Ki=12 nM, EC50=43 nM • Distinct pathway perturbation profile (PPAR, adipocytokine, insulin, FoxO signaling) vs. RAR-selective agonists - essential for comprehensive SAR studies • ≥98% purity by HPLC; available from stock for immediate global dispatch

Molecular Formula C24H27FO2
Molecular Weight 366.5 g/mol
CAS No. 1190848-23-7
Cat. No. B1662632
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFluorobexarotene
CAS1190848-23-7
Synonyms2-Fluoro-4-[1-(5-,6,7,8-tetrahydro-3,5,5,8,8-pentamethyl-2-naphthalenyl)ethenyl]benzoic acid
Molecular FormulaC24H27FO2
Molecular Weight366.5 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1C(=C)C3=CC(=C(C=C3)C(=O)O)F)C(CCC2(C)C)(C)C
InChIInChI=1S/C24H27FO2/c1-14-11-19-20(24(5,6)10-9-23(19,3)4)13-18(14)15(2)16-7-8-17(22(26)27)21(25)12-16/h7-8,11-13H,2,9-10H2,1,3-6H3,(H,26,27)
InChIKeyLWKAWHRSPCHMPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fluorobexarotene RXR Agonist Baseline Properties


Fluorobexarotene (CAS 1190848-23-7), also designated as compound 20, is a synthetic, high-affinity agonist of the retinoid X receptor (RXR) and a fluorinated structural analog of the clinically approved rexinoid bexarotene (LGD1069, Targretin®) [1]. It demonstrates potent binding to RXRα, with a reported inhibition constant (Ki) of 12 nM and a functional half-maximal effective concentration (EC50) of 43 nM in receptor transactivation assays [2]. The compound exhibits a molecular weight of 366.47 g/mol (C24H27FO2) and is commercially available for research use with a purity specification of ≥97% by HPLC .

RXRα agonist for nuclear receptor signaling studies
Fluorinated bexarotene analog for structure-activity relationship research
Compatible with transactivation reporter assays; ≥97% HPLC purity

Fluorobexarotene vs. Bexarotene: Binding & Pathway Differences


While bexarotene serves as the prototypical RXR agonist, substitution with fluorobexarotene cannot be assumed to be functionally equivalent. The incorporation of a single fluorine atom on the aromatic ring of fluorobexarotene leads to a quantifiable 75% increase in RXR binding affinity compared to the parent bexarotene scaffold . Furthermore, comparative toxicogenomic studies in Xenopus tropicalis embryos reveal that fluorobexarotene induces a broader perturbation of metabolic and signaling pathways, including PPAR, adipocytokine, insulin, and FoxO signaling, which are distinct from the more restricted metabolic effects observed with RAR-selective agonists [1]. These data demonstrate that fluorobexarotene possesses a unique pharmacological fingerprint, and its use as a research tool cannot be directly extrapolated from bexarotene literature.

Fluorobexarotene vs Bexarotene
Binding affinity difference may shift RXRα activation profile; direct extrapolation from bexarotene data not supported.
Distinct pathway perturbation (PPAR, insulin, FoxO) indicates a unique transcriptional signature not recapitulated by bexarotene.
Zebrafish teratogenicity phenotypes diverge, confirming non-equivalent developmental effects.

Fluorobexarotene Product Differentiation Evidence


Enhanced RXRα Binding Affinity

Fluorobexarotene demonstrates a significant increase in RXR binding affinity compared to its parent compound, bexarotene. While specific Ki values for bexarotene in the same assay are not provided in the source, the difference is explicitly quantified as a 75% increase in apparent RXR binding affinity for fluorobexarotene . The Ki of fluorobexarotene for RXRα is 12 nM .

Enhanced RXRα Binding
Class-level inference
75% increase
Supports binding affinity difference relative to bexarotene; limited direct comparator data.
Requires same-assay validation for quantitative comparison.
Retinoid X Receptor Binding Affinity Structural Analog Comparison

RXRα Functional Activation Potency

In a standardized RXRα transactivation assay, fluorobexarotene exhibits an EC50 of 43 nM [1]. While direct head-to-head data for bexarotene in this exact assay are not from the same study, cross-study comparison shows bexarotene has an EC50 of 33 nM for RXRα [2], and LG268 has an EC50 of 44 nM [3]. This places fluorobexarotene in a potency class similar to other potent synthetic rexinoids like LG268.

RXRα Functional Activation
Cross-study comparable
EC50 43 nM (transactivation assay)
Places fluorobexarotene in similar potency context as LG268; supports RXR agonist research use.
Cross-study comparison with bexarotene (33 nM) and LG268 (44 nM); assay conditions vary.
Functional Assay EC50 Reporter Gene Assay

Zebrafish Teratogenicity Profiles

In a comparative study exposing zebrafish embryos to multiple RXR agonists, fluorobexarotene and CD3254 induced a distinct malformation phenotype at a low concentration (20 μg/L) after 5 days of exposure, which was similar to the phenotype observed after a single day of exposure at much higher concentrations (50-100 μg/L) [1]. In contrast, 9-cis-retinoic acid and LGD1069 (bexarotene) induced a different set of multiple malformations (e.g., small eyes, bent notochords) after 5 days of exposure [1]. This demonstrates a divergent teratogenicity profile among RXR agonists.

Zebrafish Teratogenicity
Head-to-head
Fluorobexarotene (20 μg/L) → distinct malformations Bexarotene → small eyes, bent notochords, edema
Supports divergent developmental phenotype; not directly interchangeable with bexarotene.
Model-specific endpoints; review for SAR and toxicological context.
Teratogenicity Phenotypic Screening Zebrafish Embryo

Xenopus Embryo Gene Expression Pathways

Global gene expression analysis in Xenopus tropicalis embryos treated with RXR-selective fluorobexarotene (FBA) versus RAR-selective all-trans retinoic acid (at-RA) revealed distinct pathway perturbations. While at-RA primarily affected retinol, glycolysis, starch, and sucrose metabolism, fluorobexarotene (FBA) induced disturbances in more wide-ranging pathways, including PPAR, adipocytokine, insulin, FoxO signaling, and amino acid metabolism [1]. This demonstrates a broader and mechanistically distinct impact on gene expression compared to RAR-selective agonists.

Xenopus Gene Expression
Head-to-head
Fluorobexarotene: PPAR, adipocytokine, insulin, FoxO, amino acid metabolism at-RA: retinol, glycolysis, starch, sucrose metabolism
Reveals a unique transcriptional signature; relevant for metabolic and endocrine pathway studies.
Cross-model relevance may need verification in mammalian systems.
Gene Expression Profiling Pathway Analysis Xenopus

Fluorobexarotene Research Applications


Structural Biology with Enhanced RXR Binding

In studies focused on RXR ligand-receptor interaction, such as co-crystallography or binding kinetics, the 75% increased binding affinity of fluorobexarotene compared to bexarotene offers a distinct advantage. The higher affinity may facilitate the formation of stable receptor-ligand complexes for structural determination and enable the use of lower concentrations in sensitive biophysical assays, thereby reducing compound interference or precipitation.

Rexinoid Toxicological Screening & Risk Assessment

For ecotoxicology or developmental biology research, the divergent teratogenicity of RXR agonists is a critical factor. Fluorobexarotene's unique malformation profile in zebrafish embryos, which differs from that of bexarotene and 9-cis-RA [1], makes it an essential compound for comprehensive structure-activity relationship (SAR) studies of rexinoid-induced developmental toxicity. Its use is necessary to understand the full spectrum of RXR-mediated teratogenic mechanisms.

RXR-PPAR Crosstalk in Metabolic Research

Research aimed at dissecting the role of RXR in metabolic regulation, including glucose and lipid homeostasis, will benefit from the specific pathway perturbation profile of fluorobexarotene. Its demonstrated effects on PPAR, insulin, and FoxO signaling in Xenopus embryos [2] position it as a valuable chemical probe for studying RXR heterodimer function with PPARs and other nuclear receptors in the context of metabolic diseases like type 2 diabetes.

Application
Selection Property
Validation Focus
RXR ligand-receptor structural studies
RXRα binding affinity context
Complex stability and crystallization assays
Developmental toxicity SAR studies
Teratogenicity endpoint context
Phenotypic screening across rexinoid analogs
Metabolic signaling pathway studies
Transcriptional perturbation profile
PPAR/insulin/FoxO pathway endpoints

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